molecular formula C10H13NO3 B555555 O-Methyltyrosine CAS No. 7635-29-2

O-Methyltyrosine

Cat. No. B555555
CAS RN: 7635-29-2
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-UHFFFAOYSA-N
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Description

O-Methyltyrosine is a derivative of tyrosine in which the hydroxy group at position 4 of the phenyl ring is substituted by a methoxy group . It is functionally related to tyrosine . O-Methyl-L-tyrosine is used as a fine chemical intermediate .


Synthesis Analysis

While specific synthesis methods for O-Methyltyrosine were not found, it is known that O-Methyl-L-tyrosine is used as a fine chemical intermediate .


Molecular Structure Analysis

The molecular formula of O-Methyltyrosine is C10H13NO3 . The InChI representation is InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)6-9 (11)10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13) .


Chemical Reactions Analysis

O-Methyltyrosine has been used in the protein context for the proximity-enabled sulfur fluoride exchange (SuFEx) reaction . The sulfonyl fluoride group in SFY is located at the meta position of the phenyl ring .


Physical And Chemical Properties Analysis

O-Methyltyrosine has a molecular weight of 195.21 g/mol . Its density is 1.2±0.1 g/cm3, boiling point is 350.6±32.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Genetic Code Expansion

    • Field : Biochemistry and Genetics .
    • Application : OMeY has been used to expand the genetic code of eukaryotic cells . This technology allows for the use of non-canonical amino acids (ncAAs) to create semisynthetic organisms for both biochemical and biomedical applications .
    • Methods : A metabolic pathway for the synthesis of OMeY was engineered. A marformycins biosynthetic pathway-derived methyltransferase was used that efficiently converts tyrosine to OMeY in the presence of the co-factor S-adenosylmethionine .
    • Results : The resulting cells can produce and site-specifically incorporate OMeY into proteins at much higher levels than cells exogenously fed OMeY . This system has been extended to both mammalian cells and the zebrafish model .
  • Chemical Crosslinking of RNA

    • Field : Molecular Biology .
    • Application : OMeY has been used for the chemical crosslinking of RNA in vivo .
    • Methods : Two latent bioreactive Uaas, fluorosulfate-L-tyrosine (FSY) and o-sulfonyl fluoride-O-methyltyrosine (SFY), were genetically incorporated. These were able to react with all four RNA nucleotides via proximity-enabled SuFEx reaction only when the RNA bound to RBP .
    • Results : This method allowed for the irreversible capturing of target RNA on RBP in both E. coli and mammalian cells .
  • Protein Engineering

    • Field : Bioengineering .
    • Application : OMeY has been used in protein engineering to reprogram the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases . This allows for the expansion of the genetic code of eukaryotic cells .
    • Methods : The tyrosyl tRNA and tyrosyl-tRNA synthetase pair from the archaebacterium Methanocaldococcus jannaschii (MjTyrRS/MjtRNA Tyr) was engineered through multiple rounds of positive and negative selection .
    • Results : This led to improved orthogonality in E. coli and the switching of substrate .
  • Chemical Intermediate

    • Field : Chemistry .
    • Application : OMeY is used as a fine chemical intermediate . It’s often used in the synthesis of other complex molecules .
    • Methods : OMeY can be synthesized from tyrosine by O-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl group donor .
    • Results : The resulting OMeY can be used in various chemical reactions as an intermediate .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for O-Methyltyrosine were not found, it is known that the proximity-enabled sulfur fluoride exchange (SuFEx) reaction in the protein context opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .

properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873658
Record name O-Methyltyrosine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyltyrosine

CAS RN

7635-29-2, 3308-72-3, 6230-11-1
Record name O-Methyltyrosine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name O-Methyltyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl-DL-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101132
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132
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Record name NSC30082
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Record name O-Methyltyrosine
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Record name O-METHYL-DL-TYROSINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 148 g. of 5-p-methoxybenzyl hydantoin and 188 g. of sodium hydroxide in one liter of water is heated at reflux for 25 hours. The solution is cooled and made acid to pH 1 with concentrated hydrochloric acid. The formed solid is separated by filtration, washed with water and dried to give the above named compound, mp. 255° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
I Krejci, I Polácek, J Rudinger - British Journal of Pharmacology …, 1967 - ncbi.nlm.nih.gov
METHODS Isolated rat uterus The rats were virgin females of the Wistar strain (farm Kondrovice), weight 200-250 g. According to the hormonal state or pretreatment theyconstituted two …
Number of citations: 43 www.ncbi.nlm.nih.gov
JM Matsoukas, MH Goghari, MN Scanlon… - Journal of medicinal …, 1985 - ACS Publications
Analogues of angiotensin II and III (ANG II and ANG III) in which the tyrosine and/or phenylalanine residues were substituted have been synthesized by the solid-phase method and …
Number of citations: 43 pubs.acs.org
V Pliška, P Marbach, J Vašák, J Rudinger - Experientia, 1977 - Springer
Both [2-o-iodotyrosine]-oxytocin and [2-o-methyltyrosine]-oxytocin display only weak vasopressor and antidiuretic effects on rats. They inhibit the in vitro uterotonic action of oxytocin; this …
Number of citations: 17 link.springer.com
GW Bisset, BJ Clark, I Krejčí, I Poláček… - British Journal of …, 1970 - Wiley Online Library
A synthetic oxytocin analogue, [1‐N‐carbamoyl‐hemicystine‐2‐O‐methyl‐tyrosine]‐oxytocin (carbamoyl‐methyloxytocin), has been tested as an antagonist to the actions of oxytocin …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
M Zaoral, E Kasafirek, J Rudinger… - Collection of …, 1965 - cccc.uochb.cas.cz
… The heptapeptide amide was coupled with the azides derived from tosyl-S-benzykysteinyl-O-methyltyrosine hydrazide4 and tosyl-S-benzylcysteinyl-O-ethyltyrosine hydrazide14 to …
Number of citations: 15 cccc.uochb.cas.cz
CY Fu, MC Tang, C Peng, L Li, YL He, W Liu… - J. Microbiol …, 2009 - researchgate.net
… Compounds 3h5mOmTyr and 3-methyl-O-methyltyrosine (3mOmTyr) were synthesized as described previously [14]. Biochemicals, chemicals, media, restriction enzymes, and other …
Number of citations: 39 www.researchgate.net
R Maget-Dana, M Ptak, F Peypoux, G Michel - Biochimica et Biophysica …, 1987 - Elsevier
… O-Methyltyrosine-iturin A. Note the difference in the time scale. (c) Conductance histogram for O-methyltyrosine… (d) Distribution of the dwell-time in open state for O-methyltyrosine-iturin A…
Number of citations: 12 www.sciencedirect.com
GW Bisset, BJ Clark - Nature, 1968 - nature.com
CYANATE reacts with the terminal amino groups of proteins and peptides to form N-carbamyl derivatives 1 . Bisset, Poisner and Smyth 2 tested the biological activity of oxytocin which …
Number of citations: 19 www.nature.com
Y Kiso, S Nakamura, K Ito, K Ukawa… - Journal of the …, 1979 - pubs.rsc.org
… The reaction rate also depended on the concentration of both H+ and thioanisole, with complete cleavage of 0.1 mmol of O-methyltyrosine by 5 mmol of thioanisole plus 10 mmol of …
Number of citations: 70 pubs.rsc.org
T Barth, J Slaninová, M Lebl, K Jošt - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
… We have suggested earlier8 that analogues containing an O-methyltyrosine residue in position 2 instead of tyrosine could act as "hormonogens". This assumption was based on the …
Number of citations: 12 cccc.uochb.cas.cz

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